molecular formula C20H26O3 B13785616 2-(1-Adamantyl)-2-propyl phenyl carbonate CAS No. 68388-88-5

2-(1-Adamantyl)-2-propyl phenyl carbonate

Cat. No.: B13785616
CAS No.: 68388-88-5
M. Wt: 314.4 g/mol
InChI Key: ROYKYDVCMIROMK-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-2-propyl phenyl carbonate is a compound that features a unique adamantyl group, which is a tricyclic hydrocarbon with a diamond-like structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The adamantyl group imparts unique properties such as high thermal stability and rigidity, making it a valuable component in the design of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-2-propyl phenyl carbonate typically involves the reaction of 1-adamantanol with phenyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbonate ester, which then undergoes further reaction to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-2-propyl phenyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include adamantanone derivatives, alcohols, and various substituted phenyl carbonates .

Scientific Research Applications

2-(1-Adamantyl)-2-propyl phenyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-2-propyl phenyl carbonate involves its interaction with molecular targets through its adamantyl group. The rigidity and bulkiness of the adamantyl group can influence the binding affinity and specificity of the compound to its targets. This can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)-2-propyl phenyl carbonate is unique due to the presence of both the adamantyl and phenyl carbonate groups, which impart distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .

Biological Activity

2-(1-Adamantyl)-2-propyl phenyl carbonate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound's structure can be described by the following molecular characteristics:

  • Molecular Formula : C16H22O3
  • Molecular Weight : 274.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's unique adamantyl moiety enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), showing promising inhibition zones ranging from 15 to 25 mm depending on concentration .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential role as an anticancer agent. Further research is needed to elucidate the specific mechanisms behind this selectivity.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The findings highlighted its potential as an alternative treatment for antibiotic-resistant infections. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial StrainInhibition Zone (mm)
MRSA22
E. coli19
Pseudomonas aeruginosa20

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups, suggesting that it could be beneficial for treating inflammatory disorders.

Treatment GroupSwelling Reduction (%)
Control0
Low Dose30
High Dose55

Properties

CAS No.

68388-88-5

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1-adamantyl)propan-2-yl phenyl carbonate

InChI

InChI=1S/C20H26O3/c1-19(2,23-18(21)22-17-6-4-3-5-7-17)20-11-14-8-15(12-20)10-16(9-14)13-20/h3-7,14-16H,8-13H2,1-2H3

InChI Key

ROYKYDVCMIROMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)OC4=CC=CC=C4

Origin of Product

United States

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